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Compound of Interest

Compound Name: 2,3-Dimethoxybenzoyl chloride

CAS No.: 7169-06-4

Cat. No.: B1334118 Get Quote

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary
2,3-Dimethoxybenzoyl chloride (CAS 7169-06-4) is a specialized acylating agent critical to

the synthesis of o-anisamide pharmacophores. Unlike its more common isomer (3,4-

dimethoxybenzoyl chloride), the 2,3-substitution pattern introduces a unique "Ortho-Effect." The

steric bulk of the methoxy group at the C2 position forces the carbonyl group out of planarity

with the benzene ring, significantly influencing the binding affinity of downstream benzamide

neuroleptics (e.g., Veralipride). This guide details the physiochemical profile, optimized

synthesis, and handling protocols for this high-value intermediate.

Part 1: Structural Characterization &
Physiochemical Profile
The electrophilicity of the carbonyl carbon in 2,3-dimethoxybenzoyl chloride is modulated by

the competing electronic effects of the methoxy substituents. The C2-methoxy group exerts a

strong inductive withdrawing effect (

) while simultaneously offering resonance donation (

), though the latter is diminished due to steric twisting.
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Table 1: Key Physiochemical Data
Property Value Context

CAS Number 7169-06-4 Unique Identifier

Molecular Formula MW: 200.62 g/mol

Appearance
White to off-white crystalline

solid

Low melting point solid; often

supercools to a liquid.[1]

Melting Point 69–73 °C
Sharp range indicates high

purity.

Boiling Point 141–144 °C @ 4 Torr

High vacuum required for

distillation to avoid

decomposition.

Solubility , THF, Toluene
Reacts violently with

water/alcohols.

Storage
Under Inert Gas (

/Ar)

Highly moisture sensitive

(hydrolyzes to acid).

Part 2: Synthetic Pathways & Process Chemistry[2]
The industrial standard for synthesizing 2,3-dimethoxybenzoyl chloride involves the

chlorination of 2,3-dimethoxybenzoic acid. While Thionyl Chloride (

) is the primary reagent, the reaction kinetics are often sluggish due to the electron-rich nature
of the ring.

Optimized Protocol: Catalytic Vilsmeier-Haack
Activation
Objective: Synthesize 10g of 2,3-dimethoxybenzoyl chloride with

purity.

Reagents:
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2,3-Dimethoxybenzoic acid (1.0 eq)

Thionyl Chloride (1.5 eq) - Excess acts as solvent and reagent

DMF (Dimethylformamide) (0.05 eq) - Critical Catalyst

Toluene (Solvent, optional for temperature control)

Step-by-Step Methodology:

Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, reflux condenser,

inlet, and a gas trap (scrubber) containing 10%

to neutralize

and

off-gas.

Charging: Charge the flask with 2,3-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and

anhydrous Toluene (50 mL).

Activation: Add DMF (0.2 mL). Note: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent chlorinating
species than

alone.

Addition: Add Thionyl Chloride (6.0 mL, 82.3 mmol) dropwise over 15 minutes at room

temperature.

Reaction: Heat the mixture to 60°C. Monitor gas evolution. Once evolution slows, raise

temperature to reflux (approx. 85-90°C) for 2 hours.

Monitoring: Aliquot 50

L into MeOH (quench to methyl ester) and check via TLC or HPLC. Disappearance of acid
peak confirms completion.
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Workup: Distill off excess

and Toluene under reduced pressure.

Isolation: The residue is the crude acid chloride.[2] For high purity, recrystallize from dry

Hexane/DCM or use directly in the next step.

Visualization: Synthesis Workflow
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Figure 1: Catalytic conversion of benzoic acid derivative to acid chloride via Vilsmeier

activation.

Part 3: Reactivity & Mechanistic Insights
The "Ortho-Effect" in Nucleophilic Substitution
The 2-methoxy substituent creates a unique steric environment. When reacting with

nucleophiles (amines/alcohols), the tetrahedral intermediate is more crowded than in the 3,4-

isomer.

Reduced Rate: Reaction with bulky amines (e.g., secondary amines) requires higher

temperatures or stronger bases (TEA/DIPEA) compared to unsubstituted benzoyl chlorides.

Conformational Locking: In the final amide product, the carbonyl oxygen often twists away

from the 2-methoxy group to minimize dipole-dipole repulsion, locking the drug molecule into

a specific bioactive conformation.
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Validated Reaction: Benzamide Formation (Schotten-
Baumann Conditions)
To synthesize a Veralipride analogue:

Solvent: Anhydrous DCM or THF.

Base: Pyridine (acts as solvent and proton scavenger) or

(biphasic).

Temperature:

. Do not heat initially to avoid dimerization or side reactions.

Part 4: Pharmaceutical Applications[2][4][5]
This scaffold is foundational in the synthesis of Benzamide Neuroleptics (Dopamine

antagonists).

Case Study: Veralipride Pharmacophore
Veralipride utilizes the 2,3-dimethoxybenzoyl moiety. The synthesis involves coupling 2,3-
dimethoxybenzoyl chloride with a substituted diamine.

Significance:

Selectivity: The 2,3-dimethoxy pattern provides high selectivity for

receptors in the hypothalamus, managing vasomotor symptoms (hot flashes) associated with
menopause.

Metabolic Stability: The methoxy groups block metabolic oxidation at the 2 and 3 positions,

prolonging half-life.

Visualization: Drug Synthesis Pathway
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Figure 2: Modular synthesis of Benzamide Neuroleptics using 2,3-dimethoxybenzoyl
chloride.

Part 5: Handling, Stability & Safety
Stability Matrix

Hydrolysis: Rapid. Converts back to 2,3-dimethoxybenzoic acid and HCl gas upon contact

with moist air.

Indicator: Formation of white "smoke" (HCl mist) when the bottle is opened.

Thermal: Stable up to 150°C in inert atmosphere.

Incompatibility: Strong oxidizers, water, alcohols, primary/secondary amines (unless

intended).

Safety Protocol (Self-Validating)
The "Smoke Test": Before using a stored bottle, open it briefly in a fume hood. Faint fuming

is normal; heavy crusting or liquid separation indicates significant hydrolysis.
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Quench Procedure: Never pour acid chlorides directly into the drain. Quench slowly into a

stirred ice/water/NaOH mixture to neutralize the generated HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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